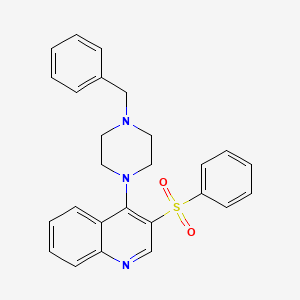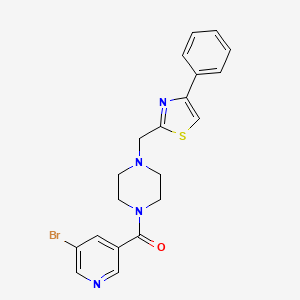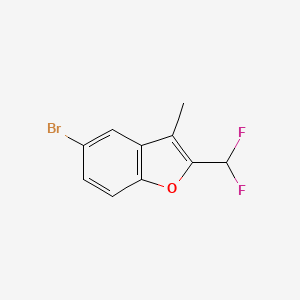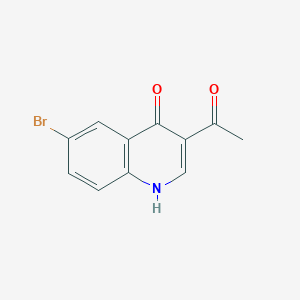
3-Acetyl-6-bromoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Acetyl-6-bromoquinolin-4(1H)-one, also known as 3-acetyl-6-bromoquinoline, is a heterocyclic organic compound that belongs to the class of quinolines. It is a colorless solid with a molecular weight of 284.19 g/mol and has a white to off-white powdery appearance. It has a melting point of 75-78°C and is soluble in water and ethanol. This compound has a wide range of applications in the fields of medicine, pharmacology, and chemistry.
Scientific Research Applications
Synthesis and Structural Studies
3-Acetyl-6-bromoquinolin-4(1H)-one and its derivatives have garnered significant interest in the fields of synthetic organic and medicinal chemistry. The synthesis and chemical transformations of this compound have been extensively studied, highlighting its importance and versatility as an intermediary in chemical reactions. For instance, the study of its potentially tautomeric structures through spectroscopic, X-ray crystallographic, and computational techniques has provided deep insights into its existence in various forms in solution and solid states (Abdou et al., 2019), (Mphahlele et al., 2002).
Biological Activity and Application
The biological applications of derivatives of this compound have been a subject of extensive research. The synthesis of novel Schiff Base derivatives of this compound has shown promising antimicrobial and anti-inflammatory activities, indicating its potential in drug development (Abhishek et al., 2014). Moreover, other studies have focused on the synthesis of quinazolinones and quinolinones with anticipated biological activity, shedding light on the therapeutic potentials of these compounds (El-Hashash et al., 2016).
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of 6-Bromoquinolin-4-ol derivatives, highlighting their efficacy against drug-resistant bacterial strains like ESBL producing Escherichia coli and MRSA. This line of research is crucial in the ongoing battle against antibiotic resistance and demonstrates the compound's potential in developing new and effective antibacterial agents (Arshad et al., 2022).
Properties
IUPAC Name |
3-acetyl-6-bromo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYTHOAATULPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2571017.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide](/img/structure/B2571020.png)
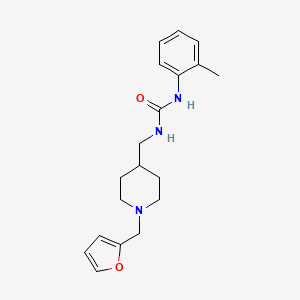
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2571023.png)

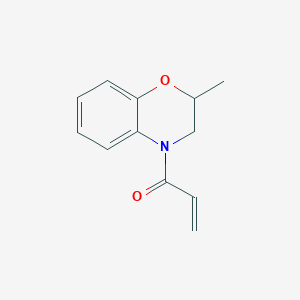
![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)
![2-Cyclopropyl-1-[1-(oxan-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2571030.png)
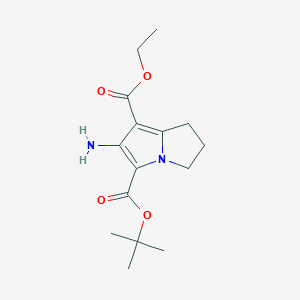
![N-benzhydryl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571033.png)
